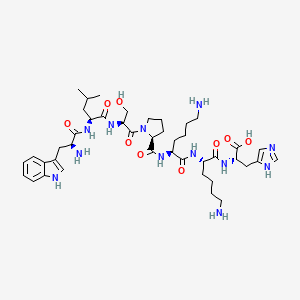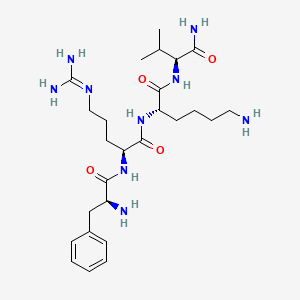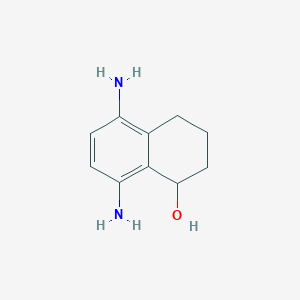![molecular formula C13H11BrN4 B12613588 3-[1-Azido-1-(3-bromophenyl)ethyl]pyridine CAS No. 917776-97-7](/img/structure/B12613588.png)
3-[1-Azido-1-(3-bromophenyl)ethyl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[1-Azido-1-(3-bromophenyl)ethyl]pyridine is an organic compound that features both azido and bromophenyl groups attached to a pyridine ring
Méthodes De Préparation
The synthesis of 3-[1-Azido-1-(3-bromophenyl)ethyl]pyridine typically involves the following steps:
Starting Materials: The synthesis begins with 3-bromophenylacetonitrile and pyridine.
Azidation: The nitrile group is converted to an azido group using sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF).
Coupling Reaction: The azido intermediate is then coupled with pyridine under specific reaction conditions to yield the final product.
Analyse Des Réactions Chimiques
3-[1-Azido-1-(3-bromophenyl)ethyl]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of triazoles via click chemistry.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Cycloaddition Reactions: The azido group can undergo [3+2] cycloaddition reactions with alkynes to form triazoles.
Common reagents used in these reactions include copper catalysts for click chemistry and various reducing agents for azide reduction. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-[1-Azido-1-(3-bromophenyl)ethyl]pyridine has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Medicinal Chemistry: The compound’s azido group makes it a valuable precursor for the synthesis of bioactive molecules, including potential pharmaceuticals.
Material Science: It can be used in the development of new materials with specific properties, such as polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of 3-[1-Azido-1-(3-bromophenyl)ethyl]pyridine involves its ability to participate in click chemistry reactions, forming stable triazole rings. These reactions are facilitated by the azido group’s reactivity with alkynes in the presence of copper catalysts . The molecular targets and pathways involved depend on the specific application and the nature of the compounds synthesized from it.
Comparaison Avec Des Composés Similaires
Similar compounds to 3-[1-Azido-1-(3-bromophenyl)ethyl]pyridine include:
3-Azido-1-(3-bromophenyl)propan-1-one: This compound also features an azido group and a bromophenyl group but differs in the carbon chain length and functional groups.
3-Azido-1-(4-bromophenyl)ethyl]pyridine: Similar structure but with the bromine atom in a different position on the phenyl ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and the types of products formed in chemical reactions.
Propriétés
Numéro CAS |
917776-97-7 |
|---|---|
Formule moléculaire |
C13H11BrN4 |
Poids moléculaire |
303.16 g/mol |
Nom IUPAC |
3-[1-azido-1-(3-bromophenyl)ethyl]pyridine |
InChI |
InChI=1S/C13H11BrN4/c1-13(17-18-15,11-5-3-7-16-9-11)10-4-2-6-12(14)8-10/h2-9H,1H3 |
Clé InChI |
OYKOGXJHDPKQCH-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC(=CC=C1)Br)(C2=CN=CC=C2)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,7-Diazaspiro[4.4]nonane-1-carboxylic acid,6-oxo-7-[(1S)-1-phenylethyl]-,1,1-dimethylethyl ester,(5R)-](/img/structure/B12613523.png)
![Urea, N-(2-hydroxyethyl)-N'-[2-hydroxy-1-(hydroxymethyl)ethyl]-](/img/structure/B12613530.png)

![9-Ethyl-3-[3-hexyl-5-[3-hexyl-5-(3-hexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]carbazole](/img/structure/B12613546.png)


![5-Hydroxy-N-{[(quinolin-3-yl)methoxy]carbonyl}-L-tryptophan](/img/structure/B12613563.png)
![4-{Tris[4-(bromomethyl)phenyl]methyl}benzaldehyde](/img/structure/B12613584.png)
![2-Amino-5-{[(5-bromo-6-methylpyridin-2-yl)amino]methyl}phenol](/img/structure/B12613595.png)
![(3R)-7-{[tert-Butyl(dimethyl)silyl]oxy}heptane-1,3-diol](/img/structure/B12613603.png)


![7-(Butylamino)-2-phenylpyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B12613620.png)
